Cas no 39110-68-4 (D-RIBOFURANOSYL BROMIDE, TRIACETATE)

D-RIBOFURANOSYL BROMIDE, TRIACETATE structure
39110-68-4 structure
Product Name:D-RIBOFURANOSYL BROMIDE, TRIACETATE
CAS No:39110-68-4
MF:C11H15BrO7
MW:339.136603593826
CID:3423852
PubChem ID:10903894
Update Time:2025-04-21

D-RIBOFURANOSYL BROMIDE, TRIACETATE Chemical and Physical Properties

Names and Identifiers

    • D-RIBOFURANOSYL BROMIDE, TRIACETATE
    • 39110-68-4
    • SCHEMBL505967
    • 2,3,5-tri-O-acetylribofuranosyl bromide
    • (2R,3R,4R)-2-(acetoxymethyl)-5-bromotetrahydrofuran-3,4-diyl diacetate
    • Inchi: 1S/C11H15BrO7/c1-5(13)16-4-8-9(17-6(2)14)10(11(12)19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9-,10-,11?/m1/s1
    • InChI Key: WIDXXHUKKJXPEP-QHPFDFDXSA-N
    • SMILES: BrC1[C@@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 338.00012Da
  • Monoisotopic Mass: 338.00012Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 88.1Ų
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